molecular formula C21H22Cl2N4O2 B1684335 Ulixertinib CAS No. 869886-67-9

Ulixertinib

Cat. No. B1684335
M. Wt: 433.3 g/mol
InChI Key: KSERXGMCDHOLSS-LJQANCHMSA-N
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Description

Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It has shown potent preclinical activity in BRAF- and RAS-mutant cell lines . It is currently in clinical trials for the treatment of a wide range of tumors .


Molecular Structure Analysis

The molecular formula of Ulixertinib is C21H22Cl2N4O2 . Its molecular weight is 433.33 . The structure is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving Ulixertinib are not detailed in the available literature, it is known that Ulixertinib acts as a potent inhibitor of the ERK1/2 kinases . This inhibition is achieved through ATP competition, indicating that Ulixertinib likely interacts with the ATP-binding site of these kinases .


Physical And Chemical Properties Analysis

Ulixertinib is a solid substance . Its molecular weight is 433.33 . Unfortunately, the available literature does not provide more detailed physical and chemical properties.

Safety And Hazards

Ulixertinib is intended for laboratory use and synthesis of substances . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols . In case of contact, the affected area should be washed with copious amounts of soap and water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Ulixertinib has shown promising results in preclinical trials and is currently in clinical trials for the treatment of a wide range of tumors . It has demonstrated significant and dose-dependent inhibition of cell proliferation and colony formation in different cell lines, including patient-derived xenograft (PDX) cells . This provides proof-of-concept pre-clinical evidence for exploring Ulixertinib as a novel therapeutic approach for various cancers .

properties

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025683
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ulixertinib

CAS RN

869886-67-9
Record name Ulixertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulixertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIXERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid (1.93 g, 6.9 mmol, 1.0 equivalent) in DMF (5.0 mL) was added EDCI (1.45 g, 7.6 mmol, 1.1 equivalents), HOBt (0.94 g, 6.9 mmol, 1.0 equivalent) and (S)-3-chlorophenylglycynol (1.58 g, 7.6 mmol, 1.1 equivalents). Diisopropylethylamine (2.7 mL) was then added and the resulting mixture was stirred a room temperature overnight. The mixture was then poured into water and extracted with ethyl acetate. After drying over sodium sulfate, the solvent was removed and the crude was adsorbed on silica gel. Purification was effected by flash chromatography on silica, eluting with mixtures of hexanes/acetone (from 80:20 to 60:40) to afford the title compound as white solid (1.9 g, 64%). Rt(min) 4.981 s. FIA MS: 433.1 ES+; 431.2 ES−. 1HNMR (CD3OD) δ 1.31 (d, 6H), 3.85 (m, 3H), 5.15 (t, 1H), 7.01 (s, 1H), 7.25 (m, 3H), 7.4 (s, 1H), 7.45 (s, 1H), 7.7 (s, 1H), 7.95 (s, 1H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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